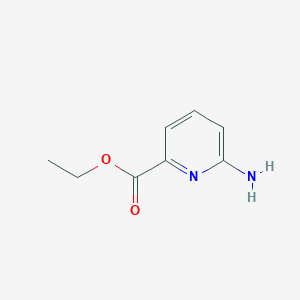

Ethyl 6-aminopicolinate

描述

Nomenclature and Chemical Identity

The precise identification of a chemical compound is established through standardized nomenclature and unique identifiers.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethyl 6-aminopyridine-2-carboxylate. sigmaaldrich.comfishersci.com

The Chemical Abstracts Service (CAS) has assigned the number 69142-64-9 to ethyl 6-aminopicolinate. sigmaaldrich.com This identifier is unique to this specific chemical substance.

The molecular formula for this compound is C₈H₁₀N₂O₂. cymitquimica.comchemscene.com This indicates that each molecule is composed of eight carbon atoms, ten hydrogen atoms, two nitrogen atoms, and two oxygen atoms. The molecular weight of the compound is approximately 166.18 g/mol . sigmaaldrich.comfishersci.comcymitquimica.com

The IUPAC International Chemical Identifier (InChI) provides a standard way to encode molecular structure. For this compound, the InChI is 1S/C8H10N2O2/c1-2-12-8(11)6-4-3-5-7(9)10-6/h3-5H,2H2,1H3,(H2,9,10). sigmaaldrich.comcymitquimica.com The hashed version of the InChI, known as the InChIKey, is DTYDENRYZSEGNL-UHFFFAOYSA-N. sigmaaldrich.comfishersci.comcymitquimica.com

Chemical Identity of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | ethyl 6-aminopyridine-2-carboxylate sigmaaldrich.comfishersci.com |

| CAS Number | 69142-64-9 sigmaaldrich.com |

| Molecular Formula | C₈H₁₀N₂O₂ cymitquimica.comchemscene.com |

| Molecular Weight | 166.18 g/mol sigmaaldrich.comfishersci.comcymitquimica.com |

| InChI | 1S/C8H10N2O2/c1-2-12-8(11)6-4-3-5-7(9)10-6/h3-5H,2H2,1H3,(H2,9,10) sigmaaldrich.comcymitquimica.com |

| InChIKey | DTYDENRYZSEGNL-UHFFFAOYSA-N sigmaaldrich.comfishersci.comcymitquimica.com |

Compound Name Mentioned in this Article

| Compound Name |

|---|

| This compound |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 6-aminopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-12-8(11)6-4-3-5-7(9)10-6/h3-5H,2H2,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYDENRYZSEGNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50474772 | |

| Record name | ethyl 6-aminopicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69142-64-9 | |

| Record name | ethyl 6-aminopicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 6-Aminopyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Esterification Routes for Picolinate (B1231196) Derivatives

The synthesis of picolinate esters is a fundamental step in the production of many targeted molecules. Various esterification methods are employed, each with distinct advantages and applications.

Esterification of 6-Chloro-3-nitropyridine-2-carboxylic acid

A common precursor route to ethyl 6-aminopicolinate involves the esterification of 6-chloro-3-nitropyridine-2-carboxylic acid. This reaction is typically carried out by treating the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The resulting product, ethyl 6-chloro-3-nitropicolinate, can then be subjected to a reduction of the nitro group to an amino group and subsequent dechlorination or displacement of the chloro group to yield the desired aminopicolinate.

The general reaction is as follows:

6-Chloro-3-nitropyridine-2-carboxylic acid + Ethanol --(H₂SO₄, Reflux)--> Ethyl 6-chloro-3-nitropicolinate

Comparative Analysis of Esterification Routes

The choice of esterification method for picolinic acid derivatives depends on factors such as the substrate's reactivity, desired yield, and process scalability. Traditional methods like the Fischer-Speier esterification, using an acid catalyst and an excess of alcohol, are widely used. However, for more sensitive substrates or to achieve higher conversions under milder conditions, alternative methods are employed.

One such method involves the use of activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or carbonyldiimidazole (CDI) to form an active ester, which then reacts with the alcohol. google.com These methods can often be performed at room temperature and avoid the use of strong acids that might cause side reactions with other functional groups present in the molecule.

| Esterification Method | Typical Catalyst | Reaction Conditions | Advantages | Disadvantages |

| Fischer-Speier | H₂SO₄, HCl | Reflux | Inexpensive reagents, simple procedure | Harsh conditions, may not be suitable for sensitive substrates |

| DCC/CDI Coupling | DCC, CDI | Room Temperature | Mild conditions, high yields | Stoichiometric use of expensive reagents, byproduct removal |

| Active Esters | (e.g., p-nitrophenyl esters) | Varies | Good for acylating amines | Requires pre-synthesis of the active ester |

Advanced Synthetic Strategies for 6-Aryl-4-aminopicolinates

Recent advancements in synthetic chemistry have led to more efficient and versatile methods for the synthesis of complex picolinate derivatives, such as the herbicidally active 6-aryl-4-aminopicolinates.

Reaction of 6-chloropicolinic acid or 6-chloropicolinate with aryl boronic acid or aryl boronate

A significant development in the synthesis of 6-aryl-4-aminopicolinates is the use of palladium-catalyzed cross-coupling reactions, particularly the Suzuki coupling. google.com This method involves the reaction of a 6-chloropicolinate with an aryl boronic acid or its corresponding boronate ester in the presence of a palladium catalyst and a base.

This approach offers a direct and efficient way to form the carbon-carbon bond between the pyridine (B92270) ring and the aryl group. The reaction is highly versatile, allowing for the introduction of a wide range of substituted aryl groups. Patents describe improved methods for synthesizing these compounds, highlighting the industrial importance of this reaction. google.com

| Reactant 1 | Reactant 2 | Catalyst System | Key Features |

| 6-Chloropicolinate | Aryl boronic acid/ester | Palladium catalyst (e.g., Pd(OAc)₂) + Ligand + Base | High efficiency, good functional group tolerance, direct C-C bond formation |

| 6-Chloropicolinic acid | Aryl boronic acid/ester | Palladium catalyst + Base | Can be used directly without prior esterification of the acid |

Continuous Flow Synthesis Methodologies

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering advantages in terms of safety, efficiency, and scalability. nih.govinnovation.ca In a flow reactor, reagents are continuously pumped through a heated and/or pressurized tube, where the reaction takes place. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. innovation.ca

For the synthesis of aminopicolinates and their derivatives, continuous flow can be particularly advantageous. For example, hazardous reactions, such as those involving azides or other energetic intermediates, can be performed more safely on a small scale within the reactor. beilstein-journals.org Furthermore, multi-step syntheses can be "telescoped" by connecting several flow reactors in series, eliminating the need for isolation and purification of intermediates. rsc.org While specific literature on the continuous flow synthesis of this compound is not abundant, the principles and benefits of this technology are readily applicable to its production. nih.gov

Derivatization Techniques of Aminopicolinates

The presence of both an amino group and a carboxylic ester in this compound allows for a wide range of derivatization reactions, making it a versatile building block in medicinal and agricultural chemistry.

The amino group can undergo various transformations. It can be acylated with acid chlorides or anhydrides to form amides, react with chloroformates to yield carbamates, or with isocyanates to produce ureas. google.com Furthermore, reaction with sulfonyl chlorides provides the corresponding sulfonamides. google.com These derivatizations are crucial for modulating the biological activity of the parent molecule. For instance, derivatization of the amino group is a key strategy in the development of new herbicides and pharmaceuticals. google.com

The ester group can also be modified. Hydrolysis under acidic or basic conditions will yield the corresponding carboxylic acid. This acid can then be coupled with various amines to form a diverse library of amides using standard peptide coupling reagents. google.com Alternatively, the ester can be reduced to the corresponding alcohol.

| Functional Group | Reagent Type | Product |

| Amino Group | Acid Halide | Amide |

| Chloroformate | Carbamate (B1207046) | |

| Isocyanate | Urea (B33335) | |

| Sulfonyl Chloride | Sulfonamide | |

| Ester Group | Acid/Base | Carboxylic Acid |

| Amine (after hydrolysis) | Amide | |

| Reducing Agent | Alcohol |

These derivatization techniques provide chemists with the tools to systematically explore the chemical space around the aminopicolinate scaffold, leading to the discovery of new compounds with desired properties. For example, the derivatization of mthis compound has been explored in the synthesis of PROTAC degraders. nih.gov

Halogenated and Alkylated Derivatives

The introduction of halogen and alkyl groups onto the pyridine ring is a key strategy for creating diverse derivatives of this compound. These functionalized compounds serve as versatile intermediates for further synthetic modifications.

Halogenated derivatives are often prepared through nucleophilic aromatic substitution (SNAr) reactions on precursors containing leaving groups like bromine. For instance, ethyl 3,6-dibromopicolinate can be treated with 2-methoxyethylamine (B85606) to yield ethyl 6-bromo-3-((2-methoxyethyl)amino)picolinate. smolecule.com The bromine atom on the pyridine ring provides a reactive site for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. smolecule.com

Alkylation of pyridines can be achieved through methods like regiodivergent alkylation. This technique allows for the controlled addition of alkyl groups at either the C2 or C4 position of the pyridine ring, depending on the specific alkyllithium activator used. chemistryviews.org For example, methyllithium (B1224462) tends to direct alkylation to the C4 position, while sec-butyllithium (B1581126) favors the C2 position. chemistryviews.org

Here is an interactive data table summarizing the synthesis of halogenated and alkylated derivatives:

Table 1: Synthesis of Halogenated and Alkylated Derivatives| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| Ethyl 3,6-dibromopicolinate | 2-Methoxyethylamine, DMF | Ethyl 6-bromo-3-((2-methoxyethyl)amino)picolinate smolecule.com | Nucleophilic Aromatic Substitution |

| Pyridine derivatives | 1,1-Diborylalkanes, Methyllithium | C4-alkylated pyridine chemistryviews.org | Regiodivergent Alkylation |

| Pyridine derivatives | 1,1-Diborylalkanes, sec-Butyllithium | C2-alkylated pyridine chemistryviews.org | Regiodivergent Alkylation |

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction type in the synthesis of this compound derivatives. In these reactions, a nucleophile, which is a species with an unshared pair of electrons, replaces a leaving group on the pyridine ring. bits-pilani.ac.in The carbon-halogen bond in halo-substituted pyridines is susceptible to heterolysis, where the bonding electrons depart with the leaving group, allowing a new bond to form with the incoming nucleophile. bits-pilani.ac.in

A common example involves the reaction of a halogenated picolinate with an amine. For instance, methyl 4,6-dichloropicolinate reacts with N-methylphenethylamine in the presence of a base like diisopropylethylamine (DiPEA) to yield methyl 4-chloro-6-(methyl(phenethyl)amino)picolinate. acs.orgnih.gov The rate of these bimolecular nucleophilic substitution (SN2) reactions typically depends on the concentrations of both the substrate and the nucleophile. dalalinstitute.com

The following table details examples of nucleophilic substitution reactions:

Table 2: Nucleophilic Substitution Reactions| Substrate | Nucleophile | Product | Key Features |

|---|---|---|---|

| Methyl 4,6-dichloropicolinate acs.orgnih.gov | N-Methylphenethylamine | Methyl 4-chloro-6-(methyl(phenethyl)amino)picolinate | SNAr reaction at the 6-position |

| Ethyl 3,6-dibromopicolinate smolecule.com | 2-Methoxyethylamine | Ethyl 6-bromo-3-((2-methoxyethyl)amino)picolinate | Selective substitution at the 3-position |

| 1-Bromoethane chemguide.co.uk | Ammonia (B1221849) | Ethylammonium bromide | Formation of a primary amine precursor |

Reduction of Nitro Groups to Amino Groups

The conversion of a nitro group to an amino group is a critical step in the synthesis of this compound from nitro-substituted precursors. This reduction can be achieved using various reducing agents.

A common method involves catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. google.com This reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. google.com Alternatively, metals like iron, zinc, or tin(II) chloride in an acidic medium can also be employed to effect the reduction of the nitro group. google.com For example, ethyl 6-((3-morpholinopropyl)amino)-5-nitropicolinate can be reduced to the corresponding 5-amino derivative. googleapis.com

The table below outlines methods for the reduction of nitro groups:

Table 3: Reduction of Nitro Groups| Starting Material | Reducing Agent(s) | Product |

|---|---|---|

| Ethyl 6-chloro-3-nitropicolinate | H2, Catalyst (e.g., Pd/C) | Ethyl 6-chloro-3-aminopicolinate |

| Ethyl 6-((3-morpholinopropyl)amino)-5-nitropicolinate googleapis.com | Fe, NH4Cl | Ethyl 5-amino-6-((3-morpholinopropyl)amino)picolinate |

| 6-Bromo-4-nitropyridine analogs google.com | Various reducing agents | 6-Bromo-4-aminopicolinate analogs |

Hydrolysis of Ester Groups to Carboxylic Acids

The hydrolysis of the ethyl ester group in this compound to the corresponding carboxylic acid, 6-aminopicolinic acid, is a straightforward and important transformation. This reaction is typically carried out under basic or acidic conditions.

In a basic hydrolysis, the ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521). The reaction proceeds through nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the ester. For instance, methyl 4-chloro-6-(methyl(phenethyl)amino)picolinate can be hydrolyzed to 4-chloro-6-(methyl(phenethyl)amino)picolinic acid using aqueous sodium hydroxide. nih.gov Acid-catalyzed hydrolysis is also possible, often using a mineral acid like hydrochloric acid.

This table summarizes the hydrolysis of picolinate esters:

Table 4: Hydrolysis of Ester Groups| Starting Material | Reagents | Product |

|---|---|---|

| Methyl 4-chloro-6-(methyl(phenethyl)amino)picolinate nih.gov | NaOH(aq), THF | 4-Chloro-6-(methyl(phenethyl)amino)picolinic acid |

| Ethyl 6-((3-morpholinopropyl)amino)-5-nitropicolinate googleapis.com | Base | 6-((3-Morpholinopropyl)amino)-5-nitropicolinic acid |

| This compound | Acid or Base | 6-Aminopicolinic acid bldpharm.com |

Sulfonamide Formation from Mthis compound

The amino group of mthis compound can be converted into a sulfonamide. This is typically achieved by reacting the aminopicolinate with a sulfonyl chloride in the presence of a base. For example, mthis compound can react with methanesulfonyl chloride to form methyl 6-(methylsulfonamido)picolinate. This reaction is a type of nucleophilic acyl substitution at the sulfur atom of the sulfonyl chloride. The resulting sulfonamide derivatives are of interest in medicinal chemistry.

The formation of sulfonamides is detailed in the table below:

Table 5: Sulfonamide Formation| Starting Material | Reagent | Product |

|---|---|---|

| Mthis compound sigmaaldrich.com | Methanesulfonyl chloride | Methyl 6-(methylsulfonamido)picolinate |

| 4-Aminopicolinates google.com | Sulfonyl chloride | 4-(Sulfonamido)picolinates |

Cyanation and Subsequent Hydrolysis

The introduction of a cyano group, followed by its hydrolysis to a carboxylic acid, represents a two-step method for synthesizing picolinic acid derivatives. While direct cyanation of this compound is not the primary focus, the transformation of a related halogenated precursor is relevant. For instance, a halopicolinate can undergo cyanation, and the resulting cyanopicolinate can then be hydrolyzed to the corresponding carboxylic acid.

Regiodivergent Metalation of Pyridines in this compound Synthesis

Recent advancements in synthetic methodology have introduced regiodivergent metalation as a powerful tool for the functionalization of pyridines. researchgate.net This approach allows for the selective deprotonation and subsequent reaction at different positions of the pyridine ring, which was previously challenging. researchgate.net

By using specific mixed metal amide bases, such as TMP-titanate and TMP-Fe-titanate reagents (where TMP is 2,2,6,6-tetramethylpiperidino), it is possible to achieve high regioselectivity in the metalation of various functionalized pyridines at room temperature. researchgate.net For example, one reagent can selectively metalate at the C6 position, while another directs the metalation to the position ortho to an existing functional group. researchgate.net This strategy has been successfully applied to the synthesis of this compound from ethyl picolinate via a C6-H metalation followed by an electrophilic amination step. researchgate.net This method offers a more direct route compared to traditional multi-step syntheses. researchgate.net

The following table highlights the regiodivergent metalation approach:

Table 6: Regiodivergent Metalation for Pyridine Functionalization| Substrate | Metalating Agent | Position of Metalation | Subsequent Reaction | Product |

|---|---|---|---|---|

| Ethyl picolinate researchgate.net | Ti-1⋅2(TMPMgCl⋅LiCl) | C6 | Electrophilic amination | This compound |

| 3-Substituted Pyridines researchgate.net | Ti-1⋅FeCl2⋅2(TMPMgCl⋅LiCl) | C2 | Trapping with electrophile | 2,3-Disubstituted pyridines |

| 2-Chloropyridine rsc.org | Lithium diisopropylamide | C3 | Reaction with electrophile | 2-Chloro-3-substituted pyridines |

TMP-Titanate and TMP-Fe-Titanate Bases

Recent advancements have introduced two novel and practical TMP-based (TMP = 2,2,6,6-tetramethylpiperidyl) metallic reagents: Ti-1·2(TMPMgCl·LiCl) [A] and Ti-1·FeCl₂·2(TMPMgCl·LiCl) [B]. researchgate.net These reagents have demonstrated the ability to rapidly metalate a variety of unactivated and functionalized pyridines at room temperature with high functional group tolerance and regioselectivity. researchgate.net

A key feature of these reagents is their capacity for regiodivergence. Reagent [A] selectively metalates 2- or 3-functionalized pyridines at the C6 position, regardless of the typical directing effects of the existing functional groups. researchgate.net In contrast, reagent [B] facilitates metalation ortho to the functional groups. researchgate.net This divergent reactivity provides a powerful tool for accessing different isomers of substituted pyridines. The use of these mixed metal TMP amides, however, can present challenges, such as the need for a significant amount of the base for certain substrates. researchgate.net

The utility of these bases extends to deprotonative cross-coupling reactions. Mediated by reagent [A], both Pd- and Fe-catalyzed cross-couplings of pyridines can be achieved with simple catalysts like Pd(dba)₂/PPh₃ and FeCl₃/TMEDA, and importantly, without the need for a separate transmetalation step. researchgate.net This simplifies the synthesis of valuable pyridine derivatives. DFT (Density Functional Theory) calculations suggest that the mechanism with reagent [A] involves magnesiation, while reagent [B] likely proceeds through a ferration pathway promoted by Fe/Ti synergism. researchgate.net

C6-H Metalation/Electrophilic Amination Strategies

The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. For pyridines, the electron-deficient nature of the ring makes traditional electrophilic aromatic substitution challenging. beilstein-journals.org However, metalation strategies provide a viable alternative.

The C6 position of the pyridine ring can be selectively targeted for functionalization. For instance, Rh-catalyzed chelation-assisted C6-selective C-H activation/alkylation of 2-pyridones has been demonstrated using alkyl carboxylic acids or anhydrides. nsf.gov While this example focuses on alkylation, the principle of C6-H activation is broadly applicable.

Achieving regioselective C-H activation at positions other than the activated C2 position has been a significant hurdle. nih.gov The development of methods for distal C-H functionalization is a key area of modern organic chemistry. nih.govfrontiersin.org For electrophilic amination, strategies involving TMP-based zincates have shown promise. For example, TMPZnCl·LiCl can be used to zincate 3-fluoropyridine (B146971) regioselectively, followed by a copper or cobalt-catalyzed amination to introduce an amino group. thieme-connect.de These methods highlight the potential for direct C-H amination to synthesize compounds like this compound, although specific examples for this exact transformation require further investigation.

Synthesis of Related Pyridine and Picolinate Analogs

The synthetic methods applied to this compound can often be adapted for the preparation of its analogs, which are also valuable intermediates in various fields.

Mthis compound

Mthis compound is a versatile building block for various pyridine derivatives. georganics.sk It is a white crystalline solid and finds application in the synthesis of histone deacetylase 3 (HDAC3) selective inhibitors and glucokinase activators. georganics.skchemimpex.com A straightforward preparation involves the esterification of 6-aminonicotinic acid with methanol in the presence of aqueous hydrogen chloride under reflux conditions. georganics.sk This compound is also known as methyl 6-aminopyridine-2-carboxylate. chemimpex.com

Ethyl 6-chloro-3-nitropicolinate

Ethyl 6-chloro-3-nitropicolinate is a useful research chemical. Its synthesis typically involves the esterification of 6-chloro-3-nitropyridine-2-carboxylic acid with ethanol, often catalyzed by sulfuric acid under reflux. The product is then purified by recrystallization or chromatography. The chloro and nitro groups on the pyridine ring are key to its reactivity, allowing for nucleophilic substitution of the chloro group and reduction of the nitro group to an amine.

Ethyl 5-aminopicolinate

Ethyl 5-aminopicolinate, also known as ethyl 5-amino-2-pyridinecarboxylate, is an important intermediate in organic synthesis. chembk.com It can be prepared through the esterification of 5-amino-2-pyridinecarboxylic acid. chembk.com The reaction involves heating the acid and ethanol in a suitable solvent. chembk.com This compound participates in various reactions, including esterification, acylation, and electrophilic substitution. chembk.com

Methyl 4-Chloro-6-(methyl(phenethyl)amino)picolinate

The synthesis of polysubstituted picolinates often involves multi-step sequences. While a direct synthesis for Methyl 4-Chloro-6-(methyl(phenethyl)amino)picolinate was not found, related structures highlight potential synthetic routes. For example, the synthesis of 6-aryl-4-aminopicolinates often starts from a chlorinated picolinate core, which is then elaborated through cross-coupling reactions and subsequent modifications of the amino group. google.comgoogle.comgoogle.com The synthesis of methyl 4-chloropicolinate itself can be achieved by treating 2-picolinic acid with thionyl chloride followed by methanol. chemicalbook.com Further functionalization at the 6-position and modification of a 4-amino group would be required to arrive at the target compound.

Ethyl 6-aminoisoquinoline-3-carboxylate

The synthesis of Ethyl 6-aminoisoquinoline-3-carboxylate is a multi-step process that typically begins with the construction of the core isoquinoline (B145761) scaffold, followed by the introduction and modification of functional groups at the 6 and 3 positions. While a direct, single-step synthesis from simple precursors is not commonly reported, several strategic pathways can be employed, often involving the synthesis of key intermediates like 6-aminoisoquinoline (B57696).

One established method for preparing the foundational 6-aminoisoquinoline structure involves a multi-step sequence starting from 2-chloro-4-nitrobenzoic acid. smolecule.com This process includes the formation of 2-(carboxymethyl)-4-nitrobenzoic acid, which is then cyclized with urea to yield 6-nitroisoquinoline-1,3(2H,4H)-dione. smolecule.com Subsequent chlorination and hydrogenation steps lead to the formation of 6-aminoisoquinoline. smolecule.com

Another approach to synthesizing 6-aminoisoquinoline involves the amination of 6-bromoisoquinoline. This reaction is typically carried out using aqueous ammonia in the presence of a copper(II) sulfate (B86663) catalyst at elevated temperatures and pressures. justia.com

Once 6-aminoisoquinoline is obtained, the subsequent introduction of the ethyl carboxylate group at the 3-position would likely proceed through a series of reactions. A plausible, though not explicitly detailed in the available literature for this specific compound, synthetic route could involve the following conceptual steps:

Protection of the Amino Group: The amino group at the 6-position would likely be protected to prevent it from interfering with subsequent reactions.

Functionalization of the 3-position: The introduction of a functional group at the 3-position that can be converted to a carboxylic acid. This could potentially be achieved through lithiation followed by carboxylation or through a transition-metal-catalyzed cross-coupling reaction.

Esterification: The resulting carboxylic acid would then be esterified with ethanol, typically under acidic conditions, to form the ethyl ester.

Deprotection: The final step would be the removal of the protecting group from the 6-amino position to yield the target compound, Ethyl 6-aminoisoquinoline-3-carboxylate.

It is important to note that the specific reagents, reaction conditions, and yields for the synthesis of Ethyl 6-aminoisoquinoline-3-carboxylate are not widely documented in publicly accessible scientific literature. The proposed pathway is based on established synthetic methodologies for structurally related isoquinoline derivatives.

Below is a data table summarizing a known method for the synthesis of the key intermediate, 6-aminoisoquinoline.

| Starting Material | Reagents and Conditions | Intermediate/Product | Yield | Reference |

| 2-chloro-4-nitrobenzoic acid | 1. Diethyl malonate, NaOMe, Cu(I)Br; 2. KOH; 3. Urea, Acetic Acid | 6-nitroisoquinoline-1,3(2H,4H)-dione | Not specified | smolecule.com |

| 6-nitroisoquinoline-1,3(2H,4H)-dione | Phenylphosphonic dichloride | 1,3-dichloro-6-nitroisoquinoline | Not specified | smolecule.com |

| 1,3-dichloro-6-nitroisoquinoline | H₂, Pd/C | 6-aminoisoquinoline | Not specified | smolecule.com |

| 6-bromoisoquinoline | 28% Ammonia water, Copper(II) sulfate pentahydrate, 190°C | 6-aminoisoquinoline | 85% | justia.com |

Biological Activity and Mechanism of Action

Interaction with Biological Targets

Specific molecular targets for Ethyl 6-aminopicolinate have not been extensively characterized in publicly available research. Its primary utility is in the field of chemical synthesis, where it serves as a precursor for the creation of more elaborate pharmaceutical agents. Consequently, studies focusing on its direct binding affinity to specific receptors, channels, or other biological macromolecules are not prevalent. The scientific focus has largely been on the biological activities of the compounds derived from it, rather than on the intermediate itself.

Modulation of Enzyme Activity

Direct modulation of specific enzyme activities by this compound is not a widely documented phenomenon. However, research into structurally related compounds suggests a potential role in modulating the function of bacterial transmembrane proteins that are crucial for antibiotic resistance. This is most notably observed in the inhibition of multidrug resistance (MDR) efflux pumps, which function to expel antibiotics from the bacterial cell, a process that relies on cellular energy and could be considered a form of biological activity modulation.

Investigation in Drug Resistance Reversal

The most significant research associated with compounds of this class is in the context of reversing multidrug resistance in bacteria, particularly Staphylococcus aureus. A key study investigated a series of quinolone ester intermediates, which are structurally related to this compound, for their ability to inhibit MDR efflux pumps. nih.gov

These pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby conferring resistance. The study focused on two specific efflux pumps in S. aureus:

NorA : A member of the major facilitator superfamily (MFS) of transporters.

MepA : A member of the multidrug and toxic compound extrusion (MATE) family.

The research found that certain quinolone ester intermediates, while lacking intrinsic antibacterial activity themselves, were capable of inhibiting both the NorA and MepA pumps. nih.gov Notably, selected esters demonstrated greater inhibitory efficiency against these pumps than reserpine, a well-known reference compound for efflux pump inhibition. nih.gov

The functional consequence of this inhibition was the restoration of susceptibility to conventional antibiotics. By blocking the efflux mechanism, the intermediates allowed the antibiotic ciprofloxacin to accumulate within the resistant S. aureus cells, thereby restoring and even enhancing its antibacterial efficacy. nih.gov

| Target Organism | Efflux Pumps Inhibited | Key Finding | Observed Outcome |

|---|---|---|---|

| Staphylococcus aureus (MDR strains) | NorA (MFS family), MepA (MATE family) | Selected ester intermediates showed more efficient pump inhibition than the reference compound, reserpine. nih.gov | Restored and enhanced the antibacterial activity of ciprofloxacin against resistant strains. nih.gov |

Impact on NAEs and Emotional Behavior

There is no scientific literature available to suggest that this compound has a direct impact on the biosynthesis or degradation of N-acylethanolamines (NAEs), such as the endocannabinoid anandamide. Consequently, there is no evidence linking this compound to the modulation of emotional behavior or related neurological pathways. Research in this area has focused on other, structurally distinct molecules that directly target enzymes within the endocannabinoid system.

Referenced Compounds

| Compound Name |

|---|

| Ciprofloxacin |

| This compound |

| Reserpine |

Future Research Directions and Perspectives

The foundational structure of ethyl 6-aminopicolinate, featuring a pyridine (B92270) ring substituted with both an amino group and an ethyl ester, presents a versatile scaffold for extensive scientific exploration. Future research is poised to leverage this unique combination of functional groups to develop novel molecules and materials with significant applications in medicine, materials science, and sustainable chemistry. The following sections outline key areas for future investigation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。